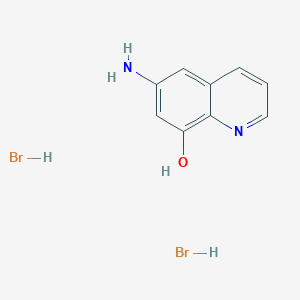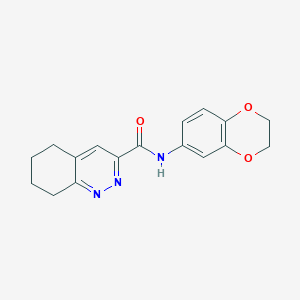![molecular formula C19H16N2O2S B2822707 2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 895639-62-0](/img/structure/B2822707.png)
2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione” is a chemical compound that falls under the category of pyrrolopyrimidines . Pyrrolopyrimidines are known for their potential as inhibitors of tumor necrosis factor-α (TNF-α), a major pro-inflammatory cytokine . The compound has a molecular weight of 344.38 .
Synthesis Analysis
The synthesis of pyrrolopyrimidines, including “this compound”, typically starts from 2-amino-pyrrole-3-carbonitriles . The structures of these synthesized compounds are usually confirmed by spectral data (IR, NMR, and MS) and elemental analyses .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrrolopyrimidine core, which is a bicyclic system containing a pyrrole ring fused with a pyrimidine ring . This core is substituted at various positions with different functional groups, including an ethoxyphenyl group .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
A catalyst-free, eco-friendly synthesis method has been developed for creating diverse pharmaceutical compounds, including 2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione derivatives. This process involves a three-component reaction utilizing barbituric acid derivatives and aromatic aldehydes, offering excellent yields and high atom economy under mild conditions without the need for column chromatographic purification (Brahmachari & Nayek, 2017).
Chemosensory Applications
Research into the synthesis of chromeno[d]pyrimidine-2,5-dione/thione derivatives has led to the development of a new chemosensor for Hg2+ ions, demonstrating excellent sensitivity. This was achieved through a microwave-assisted synthesis approach, highlighting potential applications in environmental monitoring and safety (Jamasbi et al., 2021).
Antimicrobial Activity
Several studies have synthesized novel 4H-chromeno[2,3-d]pyrimidine derivatives showing promising antitubercular and antimicrobial activities. These compounds, derived from 2-amino-4-phenyl-4H-chromene-3-carbonitriles, exhibited significant efficacy against Mycobacterium tuberculosis and various bacterial strains, suggesting their potential as therapeutic agents (Kamdar et al., 2011).
Green Synthesis Approaches
The use of tannic acid as a green catalyst for synthesizing chromeno-pyrimidine-2,5-dione/thione derivatives has been explored, offering an environmentally friendly and efficient method. This novel approach enables the synthesis of these compounds with good to excellent yields, supporting the shift towards more sustainable chemical processes (Puvithra & Parthiban, 2020).
Antifibrotic Evaluation
Research into novel pirfenidone analogs, including pyridone and fused pyridone derivatives, has identified compounds with potent antifibrotic activity. This work highlights the therapeutic potential of these compounds in treating fibrotic diseases, underscoring the importance of continued investigation into their mechanisms of action and efficacy (Ismail & Noaman, 2005).
Eigenschaften
IUPAC Name |
2-(4-ethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-2-22-14-9-7-12(8-10-14)17-20-18-15(19(24)21-17)11-13-5-3-4-6-16(13)23-18/h3-10H,2,11H2,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJOWFNCFVDHKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Rac-(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B2822624.png)
![methyl 4-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}benzoate](/img/structure/B2822625.png)






![2,4,5-trichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2822635.png)
![N-(4-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2822637.png)
![N-(3,5-dimethylphenyl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2822639.png)
![N-[4-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutyl]prop-2-enamide](/img/structure/B2822640.png)
![2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-8-methoxy-3,5-dimethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2822643.png)

